Diflorasone

Vue d'ensemble

Description

Diflorasone is a topical corticosteroid used to help relieve redness, pain, itching, swelling, or other discomfort caused by skin conditions . It is a corticosteroid (cortisone-like medicine or steroid) and is available only with a doctor’s prescription .

Synthesis Analysis

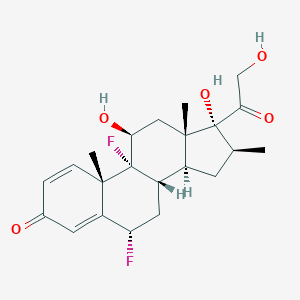

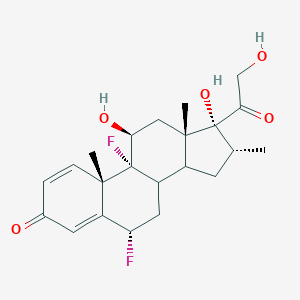

A method for producing a 6α-fluorinated corticosteroid or derivative thereof involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent . This reaction is fast, simple, and low-cost .Molecular Structure Analysis

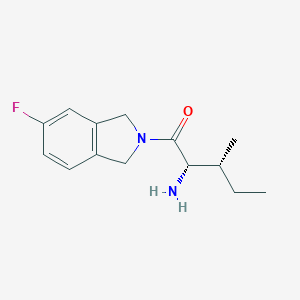

This compound has a molecular formula of C22H28F2O5 . Its structure has been determined from laboratory powder diffraction data .Chemical Reactions Analysis

This compound’s chemical reactions have been explored using two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving ion mobility separation of steroid hormone isomers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.452 Da and a mono-isotopic mass of 410.190491 Da .Applications De Recherche Scientifique

Traitement des affections cutanées inflammatoires

Diflorasone est un corticostéroïde topique utilisé pour traiter les symptômes de diverses affections cutanées inflammatoires qui provoquent des érythèmes, des démangeaisons et une gêne . Il possède des propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices .

Mécanisme d'action

Le mécanisme précis de l'activité anti-inflammatoire des stéroïdes topiques dans le traitement des dermatoses sensibles aux stéroïdes est incertain. Cependant, on pense que les corticostéroïdes agissent par l'induction de protéines inhibitrices de la phospholipase A2, collectivement appelées lipocortines . Ces protéines contrôlent la biosynthèse de puissants médiateurs de l'inflammation tels que les prostaglandines et les leucotriènes en inhibant la libération de leur précurseur commun, l'acide arachidonique .

Traitement de l'eczéma atopique

Les corticostéroïdes topiques comme la this compound se sont avérés efficaces dans le traitement de l'eczéma atopique. L'application de corticostéroïdes topiques puissants deux fois par semaine sur un eczéma stable peut réduire le nombre de poussées chez les adultes et les enfants .

Traitement du vitiligo localisé

Les corticostéroïdes topiques de classe 3, qui comprennent la this compound, sont très efficaces dans le traitement du vitiligo généralisé ou localisé. Cependant, l'atrophie, la télangiectasie, l'hypertrichose et les papules acnéiformes sont les effets indésirables couramment rapportés en cas d'utilisation à long terme .

Traitement du psoriasis

Les corticostéroïdes topiques de classe III et de classe IV sont efficaces pour induire une rémission du psoriasis non-scalp. Le psoriasis du cuir chevelu répond exceptionnellement bien aux corticostéroïdes topiques .

Traitement de l'eczéma chronique des mains

Dans l'eczéma chronique des mains, les corticostéroïdes topiques se sont avérés bénéfiques. Cependant, le choix entre des poussées courtes de corticostéroïdes topiques puissants et l'application continue de corticostéroïdes topiques légers est difficile, en raison de la rareté des preuves .

Traitement du pemphigoïde bulleux localisé

Les corticostéroïdes topiques sont devenus le traitement de première intention du pemphigoïde bulleux localisé et léger. Cependant, les résultats ne peuvent pas être extrapolés à une maladie étendue .

Étalon analytique

Le diacétate de this compound est utilisé comme étalon analytique dans la recherche scientifique

Safety and Hazards

Orientations Futures

Diflorasone is used to treat skin irritation and rashes . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . The future directions of this compound will likely continue to focus on its use in treating various skin conditions.

Mécanisme D'action

Target of Action

Diflorasone primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

It is postulated that this compound acts by inducing lipocortins . These proteins inhibit the release of arachidonic acid , a common precursor of potent mediators of inflammation .

Biochemical Pathways

This compound affects the biochemical pathways involving prostaglandins and leukotrienes . By inhibiting the release of arachidonic acid, this compound controls the biosynthesis of these potent mediators of inflammation . This action results in the reduction of inflammation and associated symptoms.

Pharmacokinetics

Topically applied this compound can be absorbed through normal intact skin . The extent of percutaneous absorption of this compound is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is primarily metabolized in the liver and then excreted by the kidneys .

Result of Action

This compound exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . The molecular and cellular effects of this compound’s action result in the reduction of erythema, pruritus, and discomfort associated with various inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, occlusive dressings can substantially increase the percutaneous absorption of this compound . Moreover, inflammation and/or other disease processes in the skin can increase percutaneous absorption . Therefore, the condition of the skin and the method of application can significantly impact the action of this compound.

Propriétés

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036185 | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.53e-02 g/L | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2557-49-5 | |

| Record name | Diflorasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Diflorasone Diacetate?

A1: this compound Diacetate exerts its effects by mimicking the action of cortisol, a natural hormone produced by the adrenal glands. [] While the exact mechanism is complex, this compound Diacetate is known to bind to intracellular glucocorticoid receptors. This binding leads to a cascade of downstream effects, including modulation of gene transcription and ultimately, suppression of the inflammatory and immune responses. [, ]

Q2: How does this compound Diacetate's interaction with glucocorticoid receptors lead to reduced inflammation?

A2: The this compound Diacetate-receptor complex primarily acts by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [, ] Additionally, it suppresses the migration of inflammatory cells to the site of inflammation, reducing swelling, redness, and other inflammatory symptoms. [, ]

Q3: What is the molecular formula and weight of this compound Diacetate?

A3: this compound Diacetate has the molecular formula C26H36F2O7 and a molecular weight of 494.56 g/mol. []

Q4: Is there any spectroscopic data available for this compound Diacetate?

A4: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound Diacetate. []

Q5: What is the percutaneous absorption rate of this compound Diacetate in humans?

A5: Studies indicate that the percutaneous absorption of this compound Diacetate in humans is relatively low, with approximately 1.1% of the applied dose being absorbed systemically. [] This low systemic absorption is favorable for minimizing the risk of systemic side effects.

Q6: How is this compound Diacetate metabolized and excreted?

A6: While the provided research does not delve into specific metabolic pathways, this compound Diacetate is primarily metabolized in the liver, like most corticosteroids. [, ] Excretion occurs mainly through the kidneys, with a smaller portion eliminated in feces. []

Q7: Does this compound Diacetate accumulate in the skin?

A7: Yes, research indicates that this compound Diacetate, like other corticosteroids, can accumulate in the stratum corneum, the outermost layer of the skin. [] This reservoir effect allows for a longer duration of action, enabling once-daily application for some formulations.

Q8: What skin conditions have been studied for treatment with this compound Diacetate?

A8: this compound Diacetate has been investigated in clinical trials for its efficacy in treating a variety of inflammatory skin conditions, including psoriasis [, , , , , , ], atopic dermatitis/eczema [, , , , ], and allergic contact dermatitis. [, ]

Q9: Has this compound Diacetate demonstrated effectiveness in these studies?

A9: Yes, numerous studies have demonstrated the efficacy of this compound Diacetate in treating various inflammatory skin conditions. It has shown comparable or superior efficacy to other topical corticosteroids like Betamethasone Valerate and Fluocinonide in clinical trials. [, , , ]

Q10: Are there any animal models used to study the efficacy of this compound Diacetate?

A10: Yes, animal models, particularly mouse models, have been employed to investigate the effects of this compound Diacetate. [, , , ] These models often involve inducing allergic contact dermatitis in mice and then evaluating the efficacy of this compound Diacetate in reducing inflammation and modulating immune responses.

Q11: What are the potential local side effects of this compound Diacetate?

A11: While generally well-tolerated, this compound Diacetate, like other topical corticosteroids, can cause local side effects such as skin thinning (atrophy), telangiectasia (dilation of small blood vessels), and hypopigmentation (lightening of the skin). [, , ]

Q12: Can long-term use of this compound Diacetate lead to systemic side effects?

A12: While systemic absorption is low, prolonged or excessive use of potent topical corticosteroids like this compound Diacetate can potentially lead to systemic effects such as adrenal suppression. [, ]

Q13: How does the chemical structure of this compound Diacetate contribute to its potency?

A13: The presence of fluorine atoms at specific positions on the this compound Diacetate molecule is known to increase its potency compared to other corticosteroids. [, ] Additionally, the diacetate esterification enhances its lipophilicity, facilitating better penetration through the skin barrier. [, ]

Q14: What are some strategies employed to enhance the delivery and efficacy of this compound Diacetate?

A14: Various formulation strategies have been explored to improve the delivery and efficacy of this compound Diacetate. These include the use of specific vehicles like propylene glycol, which enhances penetration, [, , ] and the development of cream and ointment formulations that provide optimal drug release and skin retention. [, ]

Q15: What analytical techniques are used to quantify this compound Diacetate in formulations?

A15: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantifying this compound Diacetate in pharmaceutical formulations. [, ] This method allows for accurate and precise measurement of the drug concentration, ensuring quality control and consistency in manufacturing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B526592.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)